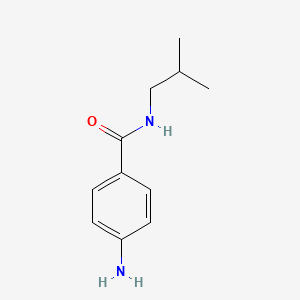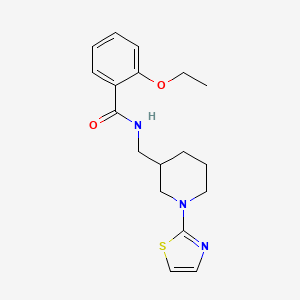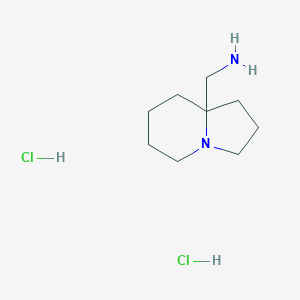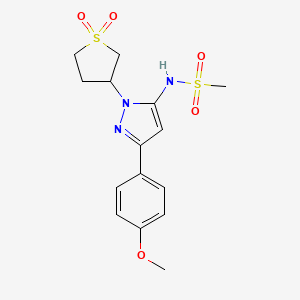
4-amino-N-(2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-N-(2-methylpropyl)benzamide” is a chemical compound with the CAS Number: 38681-73-1 . It has a molecular weight of 192.26 and its IUPAC name is 4-amino-N-isobutylbenzamide . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “4-amino-N-(2-methylpropyl)benzamide” is 1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-N-(2-methylpropyl)benzamide” are not available, there are studies on the reactions of similar compounds .
Physical And Chemical Properties Analysis
“4-amino-N-(2-methylpropyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 192.26 .
Applications De Recherche Scientifique
Antiproliferative Activity and Cancer Research
4-Amino-N-(2-methylpropyl)benzamide derivatives have been synthesized and studied for their antiproliferative activities, particularly in the context of cancer research. Specifically, these compounds have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and liver A549 cancer cell lines. Molecular docking studies suggest that these compounds could act as agonists for human σ1 receptors, indicating their potential in anti-cancer drug design (Youssef et al., 2020).
Antibacterial Properties
Compounds related to 4-Amino-N-(2-methylpropyl)benzamide, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have demonstrated antibacterial activity. These compounds have been synthesized and characterized, showing effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial applications (Adam et al., 2016).
Applications in Medicinal Chemistry
The synthesis of various benzamide derivatives, including 4-Amino-N-(2-methylpropyl)benzamide-related compounds, has been a focus in medicinal chemistry due to their potential biological applications. These compounds have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their potential significance in medicinal chemistry (Saeed et al., 2015).
Spectroscopy and Structural Analysis
Research has also been conducted on the spectroscopic and structural analysis of benzamide derivatives. Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized with benzamide derivatives offer insights into their structural characteristics and potential applications in analytical chemistry (Harvey, 2000).
Magnetic Studies and Material Science
Some derivatives of 4-Amino-N-(2-methylpropyl)benzamide have been studied for their magnetic properties and potential applications in material science. For instance, the synthesis and structural characterization of manganese complexes containing amine-(amido or amidato)-phenolato type ligands have been explored, offering insights into their magnetic behaviors and potential applications in material science (Mitsuhashi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYYILLICOJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)




![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)
![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)
![Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate](/img/structure/B2626836.png)
![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)
![(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2626841.png)
